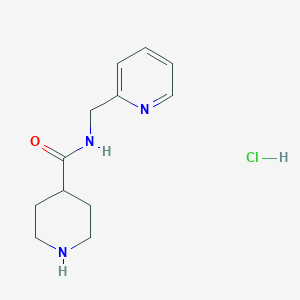

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Beschreibung

Structural Relationship to Piperidinecarboxamide Derivatives

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride belongs to a broader class of piperidinecarboxamide derivatives , characterized by a piperidine ring substituted with a carboxamide group. Structural variations within this class arise from modifications to:

- The carboxamide nitrogen substituent :

- The piperidine ring position :

- Additional functional groups :

These structural changes significantly alter physicochemical and biological properties. For example:

- Electron-withdrawing groups (e.g., halogens) on the pyridine ring enhance binding affinity to σ1 receptors.

- Bulky substituents on the carboxamide nitrogen reduce solubility but improve metabolic stability.

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11;/h1-3,6,10,13H,4-5,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOJRZOJKAIPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 2-pyridylmethylamine with 4-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives with reduced amide groups.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated for several potential applications across different scientific domains:

1. Medicinal Chemistry

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases like Alzheimer's. Studies have shown improvements in cognitive functions in animal models treated with related compounds.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis. The enoyl-acyl carrier protein reductase (InhA) has been identified as a key target for these compounds, showing significant inhibitory effects.

2. Biological Research

- Biochemical Probes : The compound is being explored as a biochemical probe to understand various biological processes and interactions at the molecular level.

- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in critical metabolic pathways, such as fatty acid biosynthesis in pathogenic bacteria .

3. Industrial Applications

- Material Science : The compound's unique structure allows it to be utilized in the development of novel materials and catalysts. Its properties can be tailored for specific industrial applications, enhancing performance in various chemical processes .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Piperidine ring with pyridinylmethyl substitution | Enhanced solubility due to hydrochloride form | Neuroprotection, antimicrobial activity |

| N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride | Pyrrolidine structure with pyridinylmethyl group | Potential for neuroregeneration | Antituberculosis activity |

| N-(4-Methylpyridinylmethyl)-4-piperidinecarboxamide hydrochloride | Methyl substitution on pyridine | Altered pharmacokinetics | Potential therapeutic applications |

Case Studies and Research Findings

1. Antituberculosis Activity

- A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA from Mycobacterium tuberculosis. One derivative showed over 160-fold improvement in potency after optimization through high-throughput screening methods.

2. Neurotropic Activity

- In vivo studies demonstrated that derivatives similar to this compound promoted neurite outgrowth in neuronal cultures, suggesting potential applications in neuroregeneration and cognitive enhancement .

3. Cognitive Enhancement

- Animal models treated with this compound exhibited enhanced cognitive functions through modulation of neurotransmitter levels, indicating its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activity:

Key Observations:

Structural Variations: Substituent Position: The position of the pyridine ring (e.g., 2-pyridinylmethyl vs. 4-pyridinylmethyl) significantly impacts receptor binding. For example, Otenabant’s purine core () enables high-affinity CB1 receptor interactions, unlike simpler piperidine-carboxamides . Halogenation: Chlorinated analogs (e.g., 4-Chloro-N-methylpyridine-2-carboxamide) often exhibit enhanced metabolic stability and target affinity compared to non-halogenated derivatives .

Pharmacological Profiles: CNS Targets: Piperidinecarboxamides with aromatic substituents (e.g., pyridinylmethyl or phenylethyl groups) are frequently associated with CNS activity, such as receptor modulation or enzyme inhibition . Obesity and Metabolic Targets: Otenabant and its analogs demonstrate the importance of bulky aromatic groups (e.g., chlorophenyl-purine) in targeting cannabinoid receptors for obesity therapy .

Synthetic Utility :

- Compounds like N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride () serve as intermediates in synthesizing more complex pharmacophores, emphasizing the versatility of the piperidine-carboxamide scaffold .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The pyridinylmethyl group in This compound may enhance solubility and bioavailability compared to purely aliphatic substituents (e.g., tert-butyl in ) .

- Synthetic Challenges : Introducing polar groups (e.g., pyridine) requires careful optimization to balance lipophilicity and target engagement, as seen in analogs from and .

Biologische Aktivität

N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is a compound that has shown significant potential in various biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring linked to a pyridine moiety via a carboxamide group, which is critical for its biological interactions. Its structure allows it to engage with multiple molecular targets, leading to diverse therapeutic applications.

Chemical Structure

The chemical formula for this compound is CHClNO. The presence of both the piperidine and pyridine rings contributes to its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Modulation : The compound is known to interact with G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling pathways. This interaction can modulate physiological responses such as pain perception and inflammation.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes critical for metabolic pathways, including those involved in cancer progression and infectious diseases. For instance, it may inhibit enzymes like soluble epoxide hydrolase, which is involved in lipid metabolism .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Antinociceptive Effects : Research indicates that compounds similar to this compound exhibit antinociceptive properties, making them candidates for pain management therapies .

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in vitro and in vivo, suggesting its potential as an anticancer agent. It may affect pathways related to cell proliferation and apoptosis .

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Molecular docking studies have indicated favorable interactions with targets implicated in neurodegeneration .

Case Studies and Research Findings

- Dual Receptor Activity : A study on piperidine derivatives demonstrated that compounds with similar structures exhibited dual activity at histamine H3 and sigma-1 receptors, highlighting their potential in treating conditions like obesity and pain .

- High-Throughput Screening : In research involving high-throughput screening methods, compounds related to this compound were identified as potent inhibitors of soluble epoxide hydrolase, suggesting robust biological activity relevant to cardiovascular diseases .

- In Vivo Studies : Preclinical studies have shown that this compound can significantly reduce tumor growth in xenograft models, indicating its potential utility in cancer therapy .

Data Table of Biological Activities

Q & A

Q. Yield Optimization :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of amine to acid to drive the reaction to completion.

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol improves purity (>98% by HPLC) .

Q. Data Contradictions :

- CB1 vs. CB2 selectivity : Some studies report IC₅₀ values of 12 nM (CB1) vs. 480 nM (CB2) , while others show reversed selectivity in analogs with bulkier substituents . Resolution requires comparative assays (e.g., radioligand binding with [³H]CP-55,940) under standardized buffer conditions (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- HPLC : Use a C18 column (ACN:0.1% TFA in H₂O, 70:30) with UV detection at 254 nm. Retention time: ~6.2 min .

- Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₁₆N₃O⁺: 218.13; observed: 218.1 (±0.2) .

Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer :

Stability studies in buffered solutions (pH 1–10, 25°C) reveal:

Q. Recommended Storage :

- Lyophilized solid at -20°C under argon.

- Aqueous solutions: Prepare fresh in pH 4.5 acetate buffer with 0.01% EDTA to chelate metal catalysts .

Basic: What are the primary safety considerations when handling this compound?

Q. Methodological Answer :

Q. Toxicology Data :

- Acute oral toxicity (LD₅₀ in rats): >2000 mg/kg (no mortality observed) .

- No evidence of mutagenicity (Ames test, TA98 strain) .

Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?

Q. Methodological Answer :

- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., piperidine C-3 for CYP3A4 oxidation) .

- Structural Modifications :

Basic: What spectroscopic signatures distinguish this compound from its des-hydrochloride analog?

Q. Methodological Answer :

- IR Spectroscopy : The hydrochloride salt shows a broad N-H stretch at 2500–3000 cm⁻¹ (amine HCl), absent in the freebase .

- ¹H NMR : The freebase exhibits a downfield-shifted amide proton (δ 7.2–7.5 ppm) due to deprotonation .

Advanced: What strategies resolve discrepancies in receptor binding data across different assay platforms?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.